N‑Phenyl vs. N‑Benzyl Substitution: Lipophilicity (LogP) Head‑to‑Head Comparison
Replacing the N‑benzyl group with an N‑phenyl group increases the computed logP by approximately 1.2–1.5 log units. (1‑Phenylpiperidin‑4‑yl)methanol exhibits an XLogP3 of 3.1 [1], whereas (1‑benzylpiperidin‑4‑yl)methanol displays logP values in the range 1.58–1.89 depending on the calculation method . This shift moves the compound from a moderately lipophilic space into a domain more compatible with passive CNS penetration, a critical parameter for neuroscience‑targeted libraries.
| Evidence Dimension | Computed octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | (1‑Benzylpiperidin‑4‑yl)methanol: logP = 1.58–1.89 |
| Quantified Difference | ΔlogP ≈ +1.2 to +1.5 (target more lipophilic) |
| Conditions | Computed values; PubChem XLogP3 (target) vs. Chemsrc/ALOGPS predictions (comparator) |
Why This Matters
A >1 log unit increase in lipophilicity directly influences the compound's ability to cross lipid bilayers and its susceptibility to CYP‑mediated oxidative metabolism, making the N‑phenyl compound preferable for CNS‑oriented synthesis campaigns where the N‑benzyl analog would require additional structural optimization.
- [1] PubChem. (1-Phenylpiperidin-4-yl)methanol. XLogP3 = 3.1. View Source
